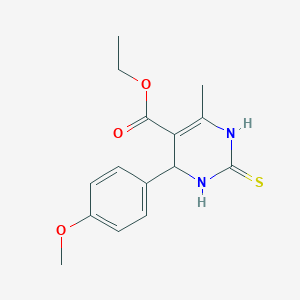
2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonyl-piperidine compounds often involves condensation reactions using sulfonyl chloride derivatives and piperidine in the presence of a base, such as triethylamine, in a suitable solvent like methylene dichloride. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a compound with structural similarities, demonstrates this approach, which could be adapted for our target compound (H. R. Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically features a piperidine ring in a chair conformation, which is a common feature for stability in cyclic structures. This conformation affects the compound's overall geometry and intermolecular interactions. For instance, the structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, indicating how substituents may influence the molecule's spatial arrangement (S. B. Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitution reactions, where the sulfonyl group can react with various nucleophiles. These reactions are pivotal for further functionalization of the molecule and its derivatives. The synthesis and reactions of similar sulfonyl-piperidine compounds, as described in studies, underscore the versatility and reactivity of the sulfonyl group in facilitating bond formation with other molecules (P. Finke et al., 2001).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior under various conditions. For instance, the crystalline structure of related compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π interactions, which are significant for the compound's stability and solubility (B. Revathi et al., 2015).
科学的研究の応用
Synthesis and Characterization
Biological Activities
Research into the compound's derivatives reveals its potential in addressing various biological targets. For example, modifications to its structure have led to the development of CCR5 antagonists with implications in HIV-1 treatment, showcasing the therapeutic potential of its derivatives (P. Finke et al., 2001). Additionally, certain derivatives have demonstrated significant antimicrobial activity, underscoring the compound's relevance in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Material Science Applications
In material science, the compound's derivatives have been explored for their optical and structural properties. For instance, studies on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have revealed insights into its thermal and optical characteristics, offering potential applications in materials design (C. S. Karthik et al., 2021).
Anticancer Activity
Compounds derived from "2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone" have been investigated for their anticancer activity. Novel sulfones with hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties, synthesized from this compound, have shown promising in vitro activity against the breast cancer cell line MCF7, highlighting its potential in anticancer drug development (M. S. Bashandy et al., 2011).
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-21(18,19)13-6-8-16(9-7-13)14(17)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQOMLXFXHCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
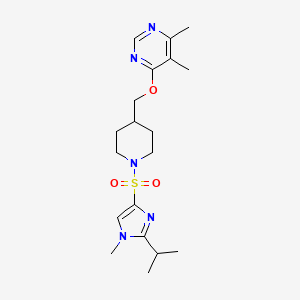
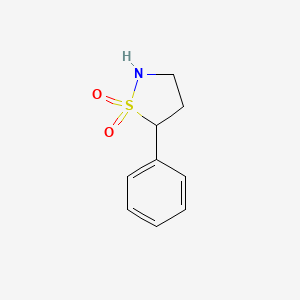

![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)
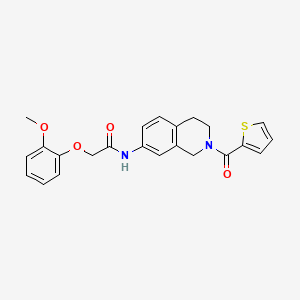
![1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2483057.png)
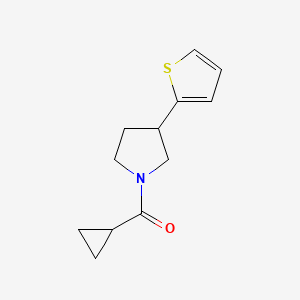
![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)
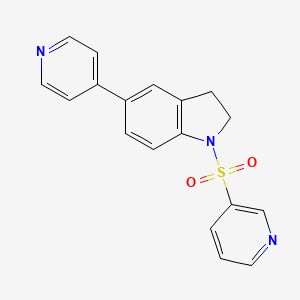
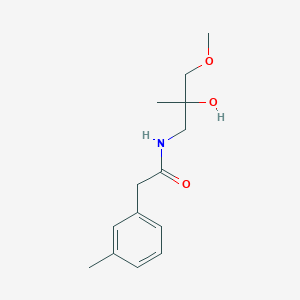
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)
![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)
